molecular formula C13H15NO2 B2360015 3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one CAS No. 696635-52-6

3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one

Cat. No.: B2360015
CAS No.: 696635-52-6
M. Wt: 217.268
InChI Key: XJVXPDBBVSIYOA-UHFFFAOYSA-N
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Description

3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable precursor, such as 6-methoxy-1-tetralone. This precursor undergoes a series of reactions, including methylation and cyclization, to form the desired tetracyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-3a,9b-dimethyl-1,3,3a,4,5,9b-hexahydrobenz[e]inden-2-one: A structurally similar compound with different functional groups.

    3a,9b-Dimethyl-1,2,3a,4,5,9b-hexahydrocyclopenta[a]naphthalen-3-one: Another compound with a similar tetracyclic structure.

Uniqueness

3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

3a,9b-dimethyl-4,5-dihydro-1H-benzo[e][1,3]benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-12-8-7-9-5-3-4-6-10(9)13(12,2)14-11(15)16-12/h3-6H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVXPDBBVSIYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=CC=CC=C3C1(NC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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